(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate is a complex organic compound that features a benzimidazole ring, an octyl side chain, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate typically involves multiple steps, starting with the formation of the benzimidazole ring. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The octyl side chain can be introduced through alkylation reactions using octyl halides . The final step involves the phosphorylation of the amino group using phosphoric acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules .
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In industry, this compound is explored for its use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity . The phosphate group can participate in phosphorylation reactions, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate .
- 2-Amino-2-(6-methyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate .
Uniqueness
®-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate is unique due to its octyl side chain, which imparts distinct hydrophobic properties and affects its interaction with biological membranes and proteins .
Properties
Molecular Formula |
C17H28N3O4P |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(2R)-2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H28N3O4P/c1-2-3-4-5-6-7-8-13-9-10-15-16(11-13)20-17(19-15)14(18)12-24-25(21,22)23/h9-11,14H,2-8,12,18H2,1H3,(H,19,20)(H2,21,22,23)/t14-/m0/s1 |
InChI Key |
FZEKCWYSFVMPDZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC2=C(C=C1)N=C(N2)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)N=C(N2)C(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.